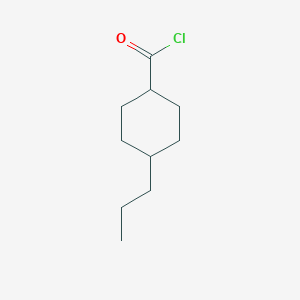
Cyclohexanecarbonyl chloride, 4-propyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarbonyl chloride, 4-propyl-, trans-, also known as trans-4-propylcyclohexanecarbonyl chloride, is an organic compound with the molecular formula C10H17ClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is a member of the acyl chloride family and is known for its reactivity with nucleophiles, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarbonyl chloride, 4-propyl-, trans- can be synthesized through the reaction of 4-propylcyclohexanecarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of 4-propyl-cyclohexanecarbonyl chloride involves the use of large-scale reactors and controlled environments to ensure safety and efficiency. The process generally includes the following steps:
Preparation of 4-propylcyclohexanecarboxylic acid: This precursor is synthesized through the hydrogenation of 4-propylbenzoic acid.
Conversion to acyl chloride: The acid is then reacted with thionyl chloride or oxalyl chloride under controlled temperature and pressure conditions to yield 4-propyl-cyclohexanecarbonyl chloride.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarbonyl chloride, 4-propyl-, trans- undergoes several types of chemical reactions, including:
Nucleophilic substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-propylcyclohexanecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides.
Alcohols: Reacts with alcohols to form esters.
Thiols: Reacts with thiols to form thioesters.
Water: Hydrolyzes to form the corresponding carboxylic acid.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Carboxylic acid: Formed from hydrolysis.
Scientific Research Applications
Cyclohexanecarbonyl chloride, 4-propyl-, trans- is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the synthesis of biologically active molecules for research in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-propyl-cyclohexanecarbonyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarbonyl chloride: Similar in structure but lacks the propyl group.
4-Methyl-cyclohexanecarbonyl chloride: Similar but with a methyl group instead of a propyl group.
4-Ethyl-cyclohexanecarbonyl chloride: Similar but with an ethyl group instead of a propyl group.
Uniqueness
Cyclohexanecarbonyl chloride, 4-propyl-, trans- is unique due to its specific propyl substitution on the cyclohexane ring, which can influence its reactivity and the properties of the resulting derivatives. This makes it a valuable compound for synthesizing specific target molecules in organic synthesis .
Properties
Molecular Formula |
C10H17ClO |
|---|---|
Molecular Weight |
188.69 g/mol |
IUPAC Name |
4-propylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C10H17ClO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h8-9H,2-7H2,1H3 |
InChI Key |
NMZPWKRKMBJEOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8683451.png)

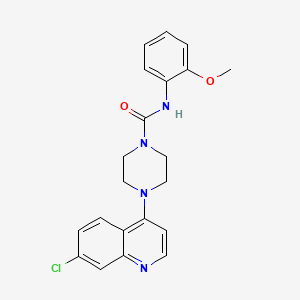
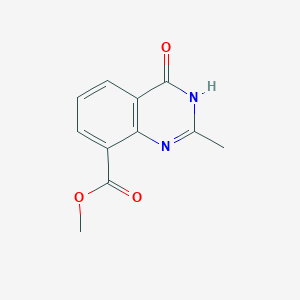
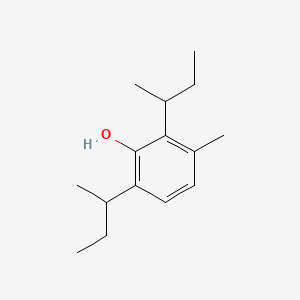
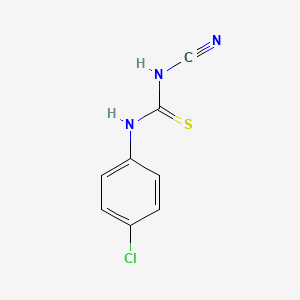
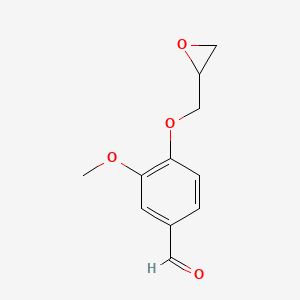
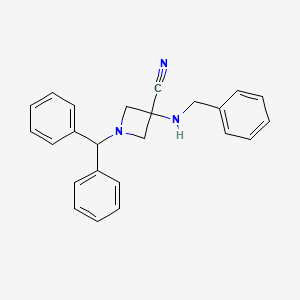
![(S)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B8683509.png)
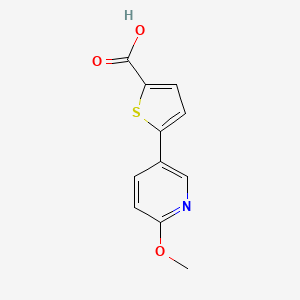
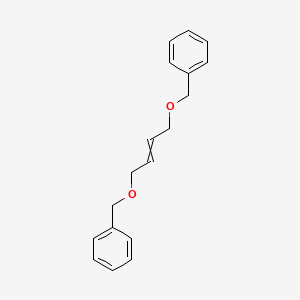
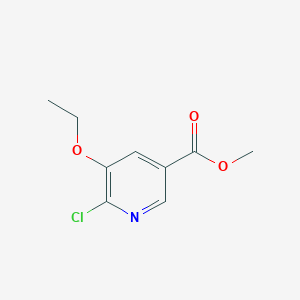
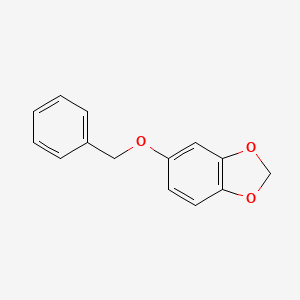
![2-(Methylthio)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B8683550.png)
